![molecular formula C15H15N3O2 B1621264 Ácido 2-[2-(piridin-4-il)pirrolidin-1-il]piridina-3-carboxílico CAS No. 904816-93-9](/img/structure/B1621264.png)

Ácido 2-[2-(piridin-4-il)pirrolidin-1-il]piridina-3-carboxílico

Descripción general

Descripción

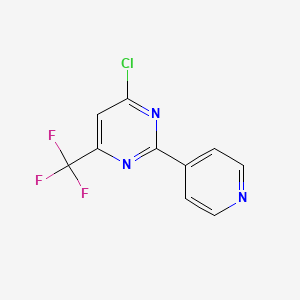

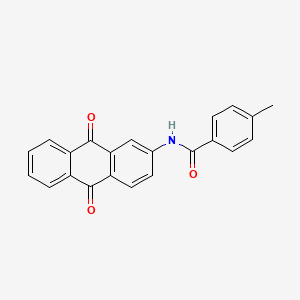

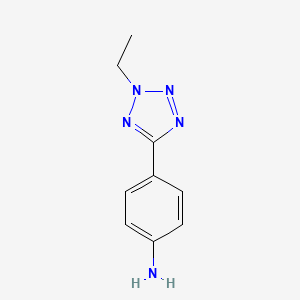

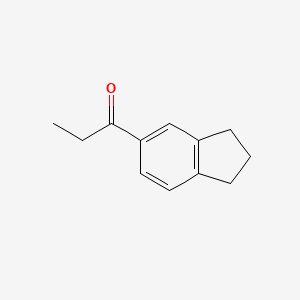

The compound “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a type of organic compound known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecule consists of a pyrrolidinyl group ((CH2)4N-) attached via N to the 4-position of pyridine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis

The molecular structure of “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Gestión de la Diabetes

Los compuestos con estructuras de piridina se han estudiado por su potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso para tratar la diabetes y las afecciones relacionadas .

Enfermedades Cardiovasculares

El efecto hipoglucémico de estos compuestos también puede tener implicaciones para prevenir y tratar las enfermedades cardiovasculares .

Síntesis de Carbamatos

El andamiaje de pirrolidina se utiliza en métodos de síntesis sin catalizador para producir varios carbamatos, que tienen numerosas aplicaciones industriales y farmacéuticas .

Agentes Antiproliferativos

Los derivados de la pirrolidina se han explorado por su actividad antiproliferativa, lo que podría ser útil en la investigación y el tratamiento del cáncer .

Actividades Antifibróticas

Algunos compuestos que contienen piridina exhiben actividades antifibróticas, lo que sugiere un posible uso en el tratamiento de enfermedades fibróticas .

Inducción de la Apoptosis

Ciertos derivados de pirazolopiridina han demostrado la capacidad de inducir apoptosis en las células cancerosas, lo que es un efecto deseable para los tratamientos contra el cáncer .

Mecanismo De Acción

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which includes “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Direcciones Futuras

The future directions for “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that similar compounds, including “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, could be explored for their potential anti-fibrotic activities .

Propiedades

IUPAC Name |

2-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSGINWTCHBMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378087 | |

| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904816-93-9 | |

| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)